molecular formula C16H27P B14369422 Phosphorane, tris(1-methylethyl)(phenylmethylene)- CAS No. 90497-73-7

Phosphorane, tris(1-methylethyl)(phenylmethylene)-

Cat. No.: B14369422
CAS No.: 90497-73-7
M. Wt: 250.36 g/mol
InChI Key: IIHMADRREPTKMI-UHFFFAOYSA-N
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Description

Phosphorane, tris(1-methylethyl)(phenylmethylene)- is an organophosphorus compound with the molecular formula C₁₆H₂₅P. This compound belongs to the class of phosphoranes, which are characterized by a pentavalent phosphorus atom bonded to five substituents. The unique structure of phosphoranes makes them interesting subjects for research in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorane, tris(1-methylethyl)(phenylmethylene)- typically involves the reaction of a phosphine with an alkylating agent. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphorane. The reaction conditions often require the use of a solvent such as 1,4-dioxane and a temperature range of 100–110°C .

Industrial Production Methods

Industrial production of phosphoranes generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and reagents can be tailored to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Phosphorane, tris(1-methylethyl)(phenylmethylene)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phosphorane, tris(1-methylethyl)(phenylmethylene)- can yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphoranes .

Scientific Research Applications

Phosphorane, tris(1-methylethyl)(phenylmethylene)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphorane, tris(1-methylethyl)(phenylmethylene)- involves its ability to form stable complexes with various substrates. The pentavalent phosphorus atom can coordinate with multiple ligands, allowing it to participate in a range of chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound can act as a catalyst or a reactive intermediate in various processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorane, tris(1-methylethyl)(phenylmethylene)- is unique due to its specific substituents, which confer distinct reactivity and stability compared to other phosphoranes. Its ability to undergo a variety of chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

90497-73-7

Molecular Formula

C16H27P

Molecular Weight

250.36 g/mol

IUPAC Name

benzylidene-tri(propan-2-yl)-λ5-phosphane

InChI

InChI=1S/C16H27P/c1-13(2)17(14(3)4,15(5)6)12-16-10-8-7-9-11-16/h7-15H,1-6H3

InChI Key

IIHMADRREPTKMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(=CC1=CC=CC=C1)(C(C)C)C(C)C

Origin of Product

United States

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